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Compound of Interest

Compound Name: MIP-1095

Cat. No.: B1677151 Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent

Prostate-Specific Membrane Antigen (PSMA) Inhibitor

Abstract
MIP-1095 is a potent, urea-based small molecule inhibitor of prostate-specific membrane

antigen (PSMA), a transmembrane glycoprotein that is highly expressed in prostate cancer.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activity of MIP-1095. It details the compound's

mechanism of action, its role in modulating the PI3K/Akt/mTOR and MAPK signaling pathways,

and its application as a radiolabeled agent for the diagnosis and therapy of metastatic

castration-resistant prostate cancer (mCRPC). This document is intended for researchers,

scientists, and drug development professionals in the field of oncology and

radiopharmaceuticals.

Chemical Structure and Properties
MIP-1095 is a glutamate-urea-lysine analogue. Its chemical structure is characterized by a

urea-based core that mimics the natural substrate of PSMA, enabling high-affinity binding. The

molecule also incorporates a phenyl group that can be readily iodinated for radiolabeling

purposes.

Table 1: Chemical and Physicochemical Properties of MIP-1095
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Property Value Source

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(4-

iodophenyl)carbamoylamino]p

entyl]carbamoylamino]pentane

dioic acid

PubChem

Molecular Formula C19H25IN4O8 PubChem

Molecular Weight 568.3 g/mol PubChem

SMILES

C1=CC(=CC=C1NC(=O)NCC

CC--INVALID-LINK--NC(=O)N-

-INVALID-LINK--C(=O)O)I

PubChem

InChI Key
LFEGKCKGGNXWDV-

LUOJOMRDSA-N
PubChem

CAS Number 1258980-67-4 PubChem

Appearance
White to off-white solid

(presumed)
Inferred

Solubility Data not available

Melting Point Data not available

pKa Data not available

Mechanism of Action and Signaling Pathway
MIP-1095 functions as a competitive inhibitor of PSMA, binding to the enzymatic active site of

the protein. PSMA has been implicated in several signaling pathways crucial for prostate

cancer cell survival and proliferation.[1] By inhibiting PSMA, MIP-1095 can modulate these

pathways.

The binding of a ligand, such as the natural substrate or an inhibitor like MIP-1095, to PSMA

can trigger a signaling cascade.[2] Research suggests that PSMA signaling can redirect cell

survival pathways from the MAPK pathway to the more potent PI3K-Akt pathway.[1] This switch

is thought to promote the progression of prostate cancer.[1] PSMA has been shown to interact
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with the scaffolding protein RACK1, which disrupts the signaling between β1 integrin and the

IGF-1R complex, leading to the activation of the Akt pathway.[1]
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Experimental Protocols
Chemical Synthesis of MIP-1095
A detailed, step-by-step protocol for the chemical synthesis of non-radiolabeled MIP-1095 is

not publicly available in the reviewed literature. However, the synthesis of structurally related

urea-based PSMA inhibitors typically involves a multi-step process. A generalized workflow is

presented below.
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Generalized Synthetic Workflow for MIP-1095

Quality Control
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The identity and purity of synthesized MIP-1095 should be confirmed using standard analytical

techniques.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compound. A reverse-phase C18 column with a gradient of water and acetonitrile containing

trifluoroacetic acid is a common method for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

chemical structure of MIP-1095.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

PSMA Competitive Binding Assay
This assay is performed to determine the binding affinity (Ki or IC50) of MIP-1095 for PSMA.

Cell Culture: Use a prostate cancer cell line that expresses high levels of PSMA, such as

LNCaP or PC-3 PIP.

Radioligand: A radiolabeled ligand with known high affinity for PSMA is required (e.g.,

[¹²⁵I]MIP-1095 or another suitable radiotracer).

Assay Protocol:

Incubate PSMA-expressing cells or membrane preparations with a fixed concentration of

the radioligand.

Add increasing concentrations of non-radiolabeled MIP-1095.

Incubate to allow binding to reach equilibrium.

Separate bound from unbound radioligand by filtration or washing.

Measure the amount of bound radioactivity using a gamma counter.

Data Analysis: Plot the percentage of specific binding of the radioligand against the

concentration of MIP-1095. The IC50 value (the concentration of MIP-1095 that inhibits 50%
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of the specific binding of the radioligand) can be determined by non-linear regression

analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cellular Uptake and Internalization Assay
This assay measures the ability of MIP-1095 to be taken up and internalized by PSMA-

expressing cells.

Cell Culture: Plate PSMA-expressing cells (e.g., LNCaP) in multi-well plates and allow them

to adhere.

Radiolabeled Compound: Use radiolabeled MIP-1095 (e.g., [¹³¹I]MIP-1095 or [¹²³I]MIP-1095).

Uptake Protocol:

Incubate the cells with a known concentration of radiolabeled MIP-1095 for various time

points at 37°C.

To determine non-specific uptake, a parallel set of wells should be co-incubated with a

large excess of non-radiolabeled MIP-1095.

At each time point, wash the cells with ice-cold buffer to remove unbound radioactivity.

Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

Internalization Protocol:

Following the uptake incubation, treat the cells with an acidic buffer (e.g., glycine buffer,

pH 2.5) to strip off surface-bound radioactivity.

The remaining cell-associated radioactivity represents the internalized fraction.

Measure the radioactivity in the acid wash (surface-bound) and the cell lysate

(internalized).

Data Analysis: Express the results as a percentage of the added dose per million cells or per

milligram of protein.
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In Vivo Biodistribution Studies in Animal Models
These studies are conducted to evaluate the distribution, accumulation, and clearance of MIP-
1095 in a living organism.

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of

human PSMA-expressing prostate cancer cells (e.g., LNCaP).

Radiolabeled Compound: Administer a known amount of radiolabeled MIP-1095 (e.g.,

[¹³¹I]MIP-1095) to the mice, typically via intravenous injection.

Study Protocol:

At various time points post-injection, euthanize groups of mice.

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys,

spleen, muscle, bone).

Weigh each tissue sample.

Measure the radioactivity in each sample using a gamma counter.

Include standards of the injected dose to allow for decay correction and calculation of the

percentage of injected dose.

Data Analysis: Express the biodistribution data as the percentage of the injected dose per

gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from

non-target organs.

Clinical Applications and Future Directions
Radiolabeled MIP-1095 has shown significant promise in the clinical setting for both the

diagnosis and treatment of prostate cancer.

Diagnostic Imaging: [¹²³I]MIP-1095 and other radiolabeled analogues can be used with

single-photon emission computed tomography (SPECT) to visualize PSMA-positive tumors

and metastases.
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Radioligand Therapy: [¹³¹I]MIP-1095 delivers targeted radiation to PSMA-expressing cancer

cells, offering a therapeutic option for patients with mCRPC. Clinical trials, such as

NCT03030885 and NCT03939689, have investigated the safety and efficacy of [¹³¹I]MIP-
1095.

Future research will likely focus on optimizing the therapeutic efficacy of MIP-1095-based

radioligand therapy, potentially through combination therapies, and exploring its application in

other PSMA-expressing cancers.

Conclusion
MIP-1095 is a well-characterized and potent inhibitor of PSMA with significant potential in the

management of prostate cancer. Its favorable chemical properties allow for straightforward

radiolabeling, and its high affinity for PSMA enables targeted delivery of diagnostic and

therapeutic payloads. The experimental protocols outlined in this guide provide a framework for

researchers to further investigate the properties and applications of this promising molecule.

Continued research into MIP-1095 and similar PSMA-targeted agents is expected to lead to

advancements in the diagnosis and treatment of prostate cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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